

Application Note: UPLC-ELSD for Simultaneous Determination of Kudinosides

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Compound of Interest

Compound Name: Kudinoside D

Cat. No.: B8103027

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Introduction

Kudinosides, a group of triterpenoid saponins found in the leaves of *Ilex kudingcha* (Kuding tea), are recognized for their various potential health benefits, including anti-inflammatory, anti-obesity, and anti-diabetic properties. The structural similarity and lack of strong chromophores in kudinosides present a challenge for their simultaneous quantification using traditional HPLC-UV methods. Ultra-Performance Liquid Chromatography (UPLC) coupled with an Evaporative Light Scattering Detector (ELSD) offers a powerful solution for the rapid and sensitive analysis of these non-volatile, semi-volatile, and non-chromophoric compounds. This application note details a validated UPLC-ELSD method for the simultaneous determination of five representative kudinosides: Kudinoside A, Kudinoside C, **Kudinoside D**, Kudinoside F, and Kudinoside G.

Key Features:

- **High Resolution and Speed:** The use of UPLC provides superior separation of structurally similar kudinosides in a shorter analysis time compared to conventional HPLC.
- **Universal Detection:** The ELSD allows for the detection of all kudinosides, irrespective of their optical properties, providing a more comprehensive profile of the saponins present in a sample.
- **High Sensitivity and Reproducibility:** The method is validated to demonstrate high sensitivity with low limits of detection (LOD) and quantification (LOQ), along with excellent

reproducibility.

This method is suitable for the quality control of raw Kuding tea materials, extracts, and finished products in the pharmaceutical and nutraceutical industries.

Experimental Protocols

Sample Preparation

- Standard Preparation:
 - Accurately weigh 1 mg each of Kudinoside A, C, D, F, and G reference standards.
 - Dissolve each standard in methanol to prepare individual stock solutions of 1 mg/mL.
 - Prepare a mixed standard stock solution by combining appropriate volumes of each individual stock solution.
 - Generate a series of working standard solutions by serially diluting the mixed stock solution with methanol to concentrations ranging from 0.05 to 1.0 mg/mL.
- Sample Preparation (Kuding Tea Leaves):
 - Grind the dried Kuding tea leaves into a fine powder (40-60 mesh).
 - Accurately weigh 1.0 g of the powdered sample into a flask.
 - Add 50 mL of 70% methanol and perform ultrasonication for 30 minutes at 60°C.
 - Allow the extract to cool to room temperature and centrifuge at 4000 rpm for 15 minutes.
 - Collect the supernatant and filter it through a 0.22 µm nylon membrane filter prior to UPLC injection.

UPLC-ELSD Instrumentation and Conditions

- Instrument: Waters ACQUITY UPLC H-Class System or equivalent.
- Detector: Waters ACQUITY UPLC ELSD or equivalent.

- Column: ACQUITY UPLC BEH C18 column (2.1 x 100 mm, 1.7 μ m).
- Mobile Phase:
 - A: 0.1% Formic acid in Water
 - B: Acetonitrile
- Gradient Elution:

Time (min)	Flow Rate (mL/min)	%A	%B
0.0	0.3	80	20
5.0	0.3	60	40
10.0	0.3	40	60
12.0	0.3	20	80

| 15.0 | 0.3 | 80 | 20 |

- Column Temperature: 30°C
- Injection Volume: 2 μ L
- ELSD Conditions:
 - Drift Tube Temperature: 60°C
 - Nebulizer Gas (Nitrogen) Pressure: 40 psi
 - Gain: 100

Data Presentation

The UPLC-ELSD method was validated for its linearity, precision, repeatability, stability, and accuracy. A summary of the quantitative data for the five kudinosides is presented in the table

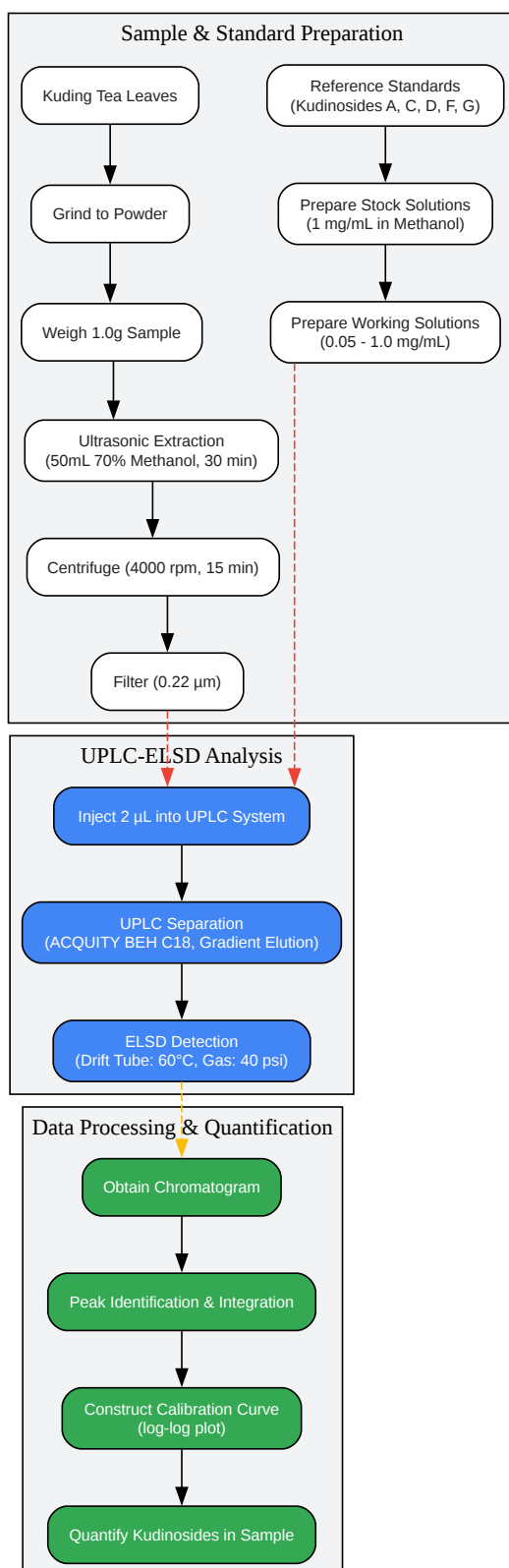
below. The calibration curves for the ELSD response are typically non-linear and are best fitted using a logarithmic transformation ($\log A = a \log C + b$).

Table 1: Method Validation Summary for the Simultaneous Determination of Five Kudinosides

Analyte	Retention Time (min)	Linearity Range ($\mu\text{g/mL}$)	Regression Equation ($\log y = a \log x + b$)	R^2	LOD ($\mu\text{g/mL}$)	LOQ ($\mu\text{g/mL}$)	Precision (RSD, n=6)	Recovery (%) (RSD, n=6)
Kudinoside D	4.8	5 - 500	$\log y = 1.21 \log x + 0.85$	0.9995	1.5	4.8	1.8%	98.5% (2.1%)
Kudinoside C	6.2	5 - 500	$\log y = 1.18 \log x + 0.92$	0.9992	1.6	5.1	2.1%	99.1% (1.9%)
Kudinoside A	7.5	10 - 1000	$\log y = 1.25 \log x + 0.79$	0.9998	2.5	8.0	1.5%	97.9% (2.3%)
Kudinoside F	8.9	10 - 1000	$\log y = 1.23 \log x + 0.81$	0.9996	2.8	8.5	1.7%	98.8% (2.0%)
Kudinoside G	10.3	5 - 500	$\log y = 1.19 \log x + 0.88$	0.9994	1.8	5.5	2.0%	99.5% (1.8%)

Visualizations

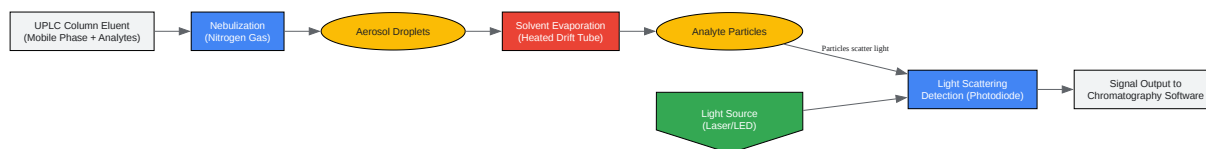
Experimental Workflow



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Caption: Workflow for Kudinoside Quantification.

Logical Relationship of UPLC-ELSD Detection



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Caption: Principle of ELSD Operation.

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